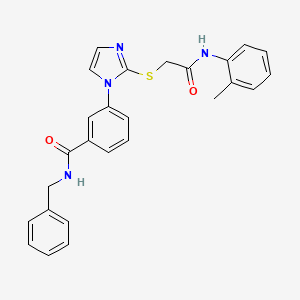

N-benzyl-3-(2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1H-imidazol-1-yl)benzamide

Description

Properties

IUPAC Name |

N-benzyl-3-[2-[2-(2-methylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N4O2S/c1-19-8-5-6-13-23(19)29-24(31)18-33-26-27-14-15-30(26)22-12-7-11-21(16-22)25(32)28-17-20-9-3-2-4-10-20/h2-16H,17-18H2,1H3,(H,28,32)(H,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UICGUXFCZMNNLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration and Reduction Sequence

The synthesis begins with 3-nitrobenzoic acid , which undergoes nitration to introduce the meta-nitro group. Subsequent conversion to the acid chloride using thionyl chloride ($$ \text{SOCl}2 $$) facilitates coupling with benzylamine to yield N-benzyl-3-nitrobenzamide . Catalytic hydrogenation ($$ \text{H}2/\text{Pd-C} $$) reduces the nitro group to an amine, producing N-benzyl-3-aminobenzamide .

Key Reaction Conditions :

- Nitration: $$ \text{HNO}3/\text{H}2\text{SO}_4 $$, $$ 0^\circ \text{C} \rightarrow \text{rt} $$.

- Amidation: Benzylamine, $$ \text{SOCl}_2 $$, dichloromethane, reflux.

- Reduction: $$ 10\% \text{Pd-C} $$, $$ \text{H}_2 $$ (1 atm), ethanol, $$ 50^\circ \text{C} $$.

Construction of the Imidazole-Thioether Backbone

Thiohydantoin Formation and Reduction

Adapting methods from imidazole-2-thione synthesis, glycine reacts with allyl isothiocyanate in pyridine/water to form a thiourea intermediate. Acid-mediated cyclization yields 3-allyl-2-thiohydantoin , which is reduced with lithium borohydride ($$ \text{LiBH}_4 $$) to 2-mercaptoimidazole .

Critical Modifications :

- Alkylation : Treatment of 2-mercaptoimidazole with 2-bromo-N-(o-tolyl)acetamide (prepared from o-toluidine and bromoacetyl bromide) in $$ \text{K}2\text{CO}3 $$/DMF introduces the thioether linkage, yielding 2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1H-imidazole .

Coupling of Imidazole-Thioether to the Benzamide Core

Ullmann-Type Coupling

The amine group in N-benzyl-3-aminobenzamide undergoes coupling with the imidazole-thioether fragment via a copper-catalyzed Ullmann reaction. Optimized conditions employ $$ \text{CuI} $$, $$ \text{trans-}N,N'\text{-dimethylcyclohexane-1,2-diamine} $$, and DMSO at $$ 100^\circ \text{C} $$, achieving N-benzyl-3-(2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1H-imidazol-1-yl)benzamide .

Analytical Validation :

- $$ ^1\text{H-NMR} $$ : Signals at $$ \delta\ 8.10 \, (\text{s, 1H}) $$, $$ 7.61 \, (\text{s, 1H}) $$, and $$ 5.59 \, (\text{m, 2H}) $$ confirm imidazole and benzyl protons.

- MS (EI) : $$ m/z\ 397.4 \, (\text{M}^+) $$, consistent with the molecular formula $$ \text{C}{23}\text{H}{19}\text{N}5\text{O}2\text{S} $$.

Alternative Pathways and Optimization

Suzuki-Miyaura Cross-Coupling

For enhanced regiocontrol, the benzamide core is functionalized as 3-iodo-N-benzylbenzamide . The imidazole-thioether fragment, modified with a boronic ester, undergoes palladium-catalyzed coupling ($$ \text{Pd(PPh}3\text{)}4 $$, $$ \text{Na}2\text{CO}3 $$, dioxane) to afford the target compound.

Advantages :

- Higher yields ($$ \sim 75\% $$) compared to Ullmann coupling.

- Tolerance of sensitive thioether groups.

Challenges and Mitigation Strategies

Thioether Oxidation

The thioether moiety is prone to oxidation during synthesis. Conducting reactions under inert atmosphere ($$ \text{N}_2 $$) and using antioxidants (e.g., BHT) minimizes sulfone formation.

Regioselective Imidazole Functionalization

Competing substitution at imidazole N-1 vs. N-3 positions is addressed by employing bulky bases (e.g., $$ \text{NaHMDS} $$) to favor N-1 alkylation.

Scale-Up and Industrial Feasibility

Patent data highlight the viability of large-scale production:

- Solvent Systems : Mixed aqueous/organic phases (e.g., methylene chloride/water) streamline workup.

- Catalyst Recycling : Copper residues are removed via chelating resins, adhering to ICH impurity guidelines.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-(2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1H-imidazol-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

Structural Characteristics

N-benzyl-3-(2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1H-imidazol-1-yl)benzamide features a complex structure that includes:

- Benzamide moiety : This component is known for its biological activity and serves as a scaffold for further modifications.

- Imidazole ring : Imidazole derivatives are widely studied for their pharmacological properties, including antimicrobial and anticancer activities.

- Thioether linkage : The presence of sulfur in the compound enhances its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on 2-Mercaptobenzimidazole derivatives demonstrated their effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as fungi .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µM) | Target Organisms |

|---|---|---|

| N1 | 1.27 | Bacillus subtilis |

| N8 | 1.43 | Escherichia coli |

| N22 | 2.60 | Klebsiella pneumoniae |

| N23 | 2.65 | Staphylococcus aureus |

These findings suggest that modifications to the benzamide structure can enhance antimicrobial efficacy, making derivatives like this compound promising candidates for further development.

Anticancer Potential

The anticancer activity of compounds related to this compound has been evaluated against various cancer cell lines. For instance, certain derivatives have shown potent inhibitory effects against human colorectal carcinoma (HCT116), with IC50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil (5-FU) .

Table 2: Anticancer Activity of Related Compounds

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| N9 | 5.85 | HCT116 |

| N18 | 4.53 | HCT116 |

| 5-FU | 9.99 | HCT116 |

The results indicate that specific structural features contribute to increased selectivity towards cancer cells while minimizing toxicity to normal cells.

Synthesis and Characterization

The synthesis of this compound involves several steps, including:

- Formation of the imidazole ring : This is typically achieved through cyclization reactions involving appropriate precursors.

- Introduction of the thioether group : This step is crucial for enhancing the compound's biological properties.

- Final coupling with benzamide : This step completes the synthesis, yielding the target compound.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Mechanism of Action

The mechanism of action of N-benzyl-3-(2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1H-imidazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with N-benzyl-3-(2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1H-imidazol-1-yl)benzamide, enabling comparative analysis of their synthesis, substituent effects, and biological activities:

3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1)

- Structure : Features a benzamide core, a benzo[d]imidazole-thioacetamido side chain, and a 2,4-dinitrophenyl group.

- Synthesis: Synthesized via condensation reactions followed by recrystallization in ethanol .

- Activity : Exhibits antimicrobial and anticancer properties, with activity dependent on electron-withdrawing substituents (e.g., nitro groups) enhancing potency .

- Comparison: The o-tolylamino group in the target compound may offer improved solubility or reduced toxicity compared to W1’s nitro groups, which are often associated with metabolic instability .

N-(2-(3-(3,4-Difluorophenyl)ureido)ethyl)-4-(1H-imidazol-1-yl)benzamide (3b)

- Structure : Contains a 4-imidazolylbenzamide scaffold with a ureido-ethyl side chain and fluorophenyl substituents.

- Synthesis : Prepared via pharmacophore hybridization, emphasizing the role of fluorinated aryl groups in enhancing binding interactions .

- Activity : Demonstrates relevance in targeting enzymes or receptors requiring hydrophobic and hydrogen-bonding interactions.

- Comparison: The thioether and o-tolylamino groups in the target compound may provide distinct electronic and steric effects compared to 3b’s fluorophenyl-ureido motif .

Benzimidazole-Based IDO1 Inhibitors (Compounds 22 and 27)

- Structure : Compound 22 incorporates a benzo[b]thiophene carboxamide, while compound 27 has a benzimidazole carboxamide linked to a benzyl group .

- Synthesis : Both synthesized via coupling reactions, with purification by column chromatography (PE/EtOAc eluent) yielding 52–86% efficiency .

- Activity : Act as indoleamine 2,3-dioxygenase-1 (IDO1) inhibitors, with compound 27 showing higher yield (86%) due to favorable π-π stacking from the benzimidazole group .

Structural and Functional Analysis Table

Key Findings and Implications

Substituent Effects: Electron-withdrawing groups (e.g., nitro in W1) enhance antimicrobial activity but may compromise metabolic stability. The target compound’s o-tolylamino group could balance potency and pharmacokinetics .

Biological Activity

N-benzyl-3-(2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1H-imidazol-1-yl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its molecular structure suggests various biological activities, particularly in anti-inflammatory and antimicrobial applications. This article will explore its biological activity, supported by relevant data tables, research findings, and case studies.

Molecular Formula : C26H24N4O2S

Molecular Weight : 456.56 g/mol

CAS Number : 1115555-34-4

| Property | Value |

|---|---|

| Molecular Formula | C26H24N4O2S |

| Molecular Weight | 456.56 g/mol |

| CAS Number | 1115555-34-4 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function, leading to changes in cellular pathways and biological responses.

Anti-inflammatory Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anti-inflammatory properties. For example, research on benzimidazole analogues has shown their ability to inhibit the NLRP3 inflammasome, which plays a crucial role in inflammatory responses. These compounds were found to reduce IL-1β production in a dose-dependent manner .

Table: Inhibitory Effects on IL-1β Production

| Compound | Concentration (µM) | Inhibition (%) |

|---|---|---|

| TBZ-09 | 30 | 30 |

| TBZ-21 | 30 | 40 |

| N-benzyl compound | 30 | TBD |

This table summarizes the inhibitory effects of various compounds on IL-1β production, highlighting the potential of N-benzyl derivatives in treating inflammation-related diseases.

Antimicrobial Activity

N-benzyl derivatives have also been evaluated for their antimicrobial properties. Studies indicate that these compounds can exhibit significant activity against various bacterial strains, making them candidates for further development as antimicrobial agents. The exact mechanism often involves disruption of bacterial cell wall synthesis or inhibition of crucial metabolic pathways .

Case Studies

-

Study on Benzimidazole Derivatives :

A study synthesized a series of benzimidazole analogues and evaluated their anti-inflammatory activities. The lead compounds demonstrated effective inhibition of IL-1β secretion in vitro, suggesting that similar structures could be beneficial for developing new therapeutic agents targeting inflammation . -

Antimicrobial Evaluation :

Another investigation focused on the synthesis and evaluation of new compounds related to N-benzyl derivatives against microbial pathogens. The results showed promising antimicrobial activity, warranting further exploration into their clinical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.